molecular formula C18H39N B057324 Hexadecyldimethylamine CAS No. 112-69-6

Hexadecyldimethylamine

Cat. No.: B057324
CAS No.: 112-69-6
M. Wt: 269.5 g/mol
InChI Key: NHLUVTZJQOJKCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexadecyldimethylamine (CAS 112-69-6) is a tertiary aliphatic amine with the chemical formula C₁₈H₃₉N. It features a 16-carbon alkyl chain (hexadecyl group) and two methyl groups bonded to the nitrogen atom. This compound is a colorless to pale yellow liquid with a boiling point of 100–136°C (at 0.4 kPa) and a density of 0.801 g/cm³ . Its industrial applications span:

  • Polyurethane catalysis: Acts as a blowing catalyst in polyurethane foam production .
  • Antimicrobial agents: Modified into hyper-branched polyesters for fabric coatings, demonstrating efficacy against E. coli and S. aureus even after repeated washes .
  • Nanomaterial synthesis: Serves as a structure-directing agent in hydrothermal synthesis of ZnO nanorods .
  • Analytical chemistry: Functionalized magnetic nanoparticles for ultrasensitive detection of perfluorinated compounds .

This compound is classified as acutely toxic (oral, dermal) and corrosive to skin, with environmental hazards to aquatic life .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadecyldimethylamine can be synthesized through a reaction involving hexadecylamine, formic acid, and formaldehyde. In a typical procedure, hexadecylamine is dissolved in anhydrous ethanol, and formic acid and formaldehyde are added while maintaining the temperature below 20°C. The reaction mixture is then heated to reflux for 10 hours . After cooling, the mixture is neutralized with an alkali solution, extracted with toluene, and evaporated to obtain the product .

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified and packaged for various applications .

Chemical Reactions Analysis

Hexadecyldimethylamine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include acids, reducing agents, and various organic compounds. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Surfactant Applications

Hexadecyldimethylamine is primarily utilized as a surfactant in various formulations due to its amphiphilic nature. It serves as a precursor for the synthesis of quaternary ammonium compounds and amine oxide surfactants, which are widely used in personal care products, detergents, and industrial cleaning agents.

Gemini Surfactants

Recent research has highlighted the synthesis of symmetrical gemini cationic surfactants based on this compound. These surfactants exhibit superior properties compared to their single-chain counterparts, particularly in antimicrobial activity against resistant microbial strains. A study demonstrated that the minimum inhibitory concentration for Escherichia coli was 100 ppm, while Staphylococcus aureus showed resistance .

Antimicrobial Applications

The antimicrobial efficacy of this compound and its derivatives has been extensively studied. Its role as an antimicrobial agent is particularly significant in addressing microbial resistance to traditional quaternary ammonium compounds.

Case Study: Antimicrobial Efficacy

A novel symmetrical gemini cationic surfactant derived from this compound was tested against various bacterial strains. The results indicated that while it effectively inhibited E. coli, it was ineffective against S. aureus, highlighting the need for further modifications to enhance its spectrum of activity .

Industrial Applications

This compound is employed as a chemical intermediate in the production of various compounds, including herbicides and other agrochemicals.

Herbicide Formulations

In agricultural chemistry, this compound has been incorporated into herbicide formulations to improve spreading and wetting properties on plant surfaces. A study demonstrated that incorporating this amine into herbicidal compositions enhanced the efficacy of active ingredients like paraquat by improving leaf coverage .

Toxicological Studies

Understanding the toxicity profile of this compound is crucial for its safe application in consumer products and industrial processes.

Toxicity Assessment

Toxicological assessments indicate that this compound exhibits moderate acute toxicity with LD50 values ranging from 624 to 2116 mg/kg in oral tests on rats . Sub-lethal effects observed include lethargy and gastrointestinal disturbances, necessitating careful handling and regulatory compliance when used in formulations .

Summary Table of Applications

Application AreaSpecific UseKey Findings
Surfactant ChemistryPrecursor for quaternary ammonium compoundsEffective in personal care and cleaning products
Antimicrobial AgentsSynthesis of gemini surfactantsInhibits E. coli but not S. aureus
Herbicide FormulationsEnhances spreading properties in herbicidesImproves efficacy of active ingredients
ToxicologyAcute toxicity assessmentsLD50 values indicate moderate toxicity

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hexadecyldimethylamine Oxide (CAS 7128-91-8)

Chemical Relationship : Oxidation product of this compound.
Properties :

  • Molecular formula: C₁₈H₃₉NO; molecular weight: 285.52 g/mol .
  • Functions as a surfactant and antistatic agent in cosmetics .
    Applications :
  • Exhibits reduced acute toxicity, aligning with its use in personal care products .
    Safety : Classified as low risk in human health assessments by Canadian regulatory bodies .

Hexadecylamine (CAS 143-27-1)

Chemical Relationship : Primary amine with a C₁₆ alkyl chain.
Properties :

  • Higher melting point than tertiary amines due to stronger intermolecular hydrogen bonding.
    Applications :
  • Antistatic agent in textiles and cosmetics .
  • Precursor in synthesizing this compound via methylation .
    Toxicity : Similar acute toxicity profile (oral, dermal) but lacks the corrosive classification of tertiary amines .

Hexadecyltrimethylammonium Chloride (Quaternary Ammonium Compound, QAC)

Chemical Relationship : Quaternary ammonium derivative with a permanent positive charge.
Properties :

  • Higher water solubility compared to tertiary amines.
  • Greater stability but can decompose into this compound and hexadecylethylmethylamine under certain conditions .
    Applications :
  • Broad-spectrum antimicrobial agent in disinfectants .
    Safety : While QACs are less volatile, their decomposition products (e.g., this compound) retain toxicity .

Dodecylamine (DDA, C₁₂H₂₅NH₂)

Chemical Relationship : Primary amine with a shorter C₁₂ alkyl chain.
Properties :

  • Lower boiling point (≈247°C) compared to C₁₆ analogs .
    Applications :
  • Nanomaterial synthesis (e.g., ZnO nanorods), where chain length influences crystal growth kinetics . Toxicity: Less persistent in the environment due to shorter alkyl chain .

Hexamethylenetetramine (CAS 100-97-0)

Chemical Relationship : Cyclic tertiary amine synthesized from formaldehyde and ammonia .
Properties :

  • Solid with sublimation at ≈263°C; water-soluble (895 g/L at 20°C) .
    Applications :
  • Precursor in synthesizing amines like 2-methylbenzyldimethylamine .
  • Urinary antiseptic (methenamine) due to formaldehyde release in acidic conditions .
    Toxicity : Moderately toxic with skin sensitization risks .

Comparative Data Tables

Table 1: Physical and Chemical Properties

Compound CAS Number Molecular Formula State (RT) Boiling Point (°C) Key Applications
This compound 112-69-6 C₁₈H₃₉N Liquid 100–136 (0.4 kPa) Polyurethane catalyst, antimicrobial coatings
This compound oxide 7128-91-8 C₁₈H₃₉NO Solid* N/A Cosmetic surfactant
Hexadecylamine 143-27-1 C₁₆H₃₃NH₂ Solid >200 Antistatic agent
Hexadecyltrimethylammonium chloride N/A C₁₉H₄₂ClN Solid Decomposes Disinfectants
Dodecylamine 124-22-1 C₁₂H₂₅NH₂ Liquid 247 Nanomaterial synthesis

*Assumed based on typical surfactant properties.

Table 2: Toxicity and Regulatory Profiles

Compound Acute Toxicity (Oral) Skin Corrosion Environmental Hazard Transport Classification
This compound Category 3 Category 1A H411 (aquatic toxicity) UN3082, Class 8
This compound oxide Not classified Not classified Low risk Not restricted
Hexadecyltrimethylammonium chloride Category 3 Category 1B H412 UN3082, Class 9
Hexamethylenetetramine Category 3 Irritant H411 UN1325, Class 4.1

Research and Industrial Relevance

  • Patent Activity : this compound has 14,683 patents, highlighting its industrial significance in materials science and surfactants .
  • Environmental Impact : Longer-chain amines (C₁₆) exhibit greater persistence in aquatic systems compared to shorter analogs like DDA .
  • Synthetic Flexibility : this compound serves as a precursor for quaternary ammonium compounds, betaines, and amine oxides, underscoring its versatility .

Biological Activity

Hexadecyldimethylamine (HDMA), a long-chain tertiary amine, is recognized for its diverse biological activities and applications, particularly in the fields of surfactants, antimicrobial agents, and as a non-medicinal ingredient in various products. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of HDMA, including its toxicity, antimicrobial properties, and potential health effects.

This compound has the chemical formula C18H39NC_{18}H_{39}N and is classified as a tertiary amine. Its structure allows it to function effectively as a surfactant due to its hydrophobic alkyl chain and hydrophilic amine group.

Acute Toxicity

Research indicates that this compound exhibits moderate toxicity in acute oral and dermal tests. The LD50 values for HDMA have been reported in the range of 624 to 2116 mg/kg when administered orally to rats, indicating significant lethality at higher doses. Dermal exposure shows an LD50 greater than 2000 mg/kg , suggesting lower toxicity through skin contact compared to oral ingestion .

Table 1: Summary of Toxicity Data for this compound

Route of ExposureLD50 (mg/kg)Observed Effects
Oral624 - 2116Lethargy, diarrhea, piloerection
Dermal>2000Mild irritation

Sub-lethal Effects

Sub-lethal effects observed in animal studies include lethargy, piloerection, and gastrointestinal disturbances such as diarrhea . In some cases, more severe effects like labored breathing and heart abnormalities were noted in animals that succumbed during the studies.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties, particularly in its application as a cationic surfactant. A study demonstrated that HDMA-based gemini surfactants exhibit significant antimicrobial activity against various bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes due to the cationic nature of the compound .

Table 2: Antimicrobial Efficacy of this compound-Based Surfactants

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Health Effects and Regulatory Status

This compound has been identified as a non-medicinal ingredient in various health products. Regulatory assessments indicate that while it poses certain health risks at high exposure levels, typical consumer exposure from products is considered low enough to avoid significant health concerns . However, potential effects on lymph nodes and general toxicity were noted in health assessments conducted under the Canadian Environmental Protection Act (CEPA) .

Case Studies

A notable case study involved the synthesis of a novel gemini cationic surfactant based on this compound. This surfactant demonstrated enhanced antimicrobial properties compared to traditional surfactants, making it a candidate for applications in personal care products and disinfectants .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing high-purity hexadecyldimethylamine, and how can purity be validated?

  • Methodology : A common synthesis route involves the dealkylation of quaternary ammonium salts using LiB(2-C4H9)3H (L-Selectride), which selectively removes methyl groups. Reaction conditions (e.g., temperature, solvent) must be tightly controlled to avoid side reactions. For purity validation, gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy is recommended. Commercial samples (>95% purity) can be cross-checked using these methods to confirm amine distribution .

Q. How can the structural and physicochemical properties of this compound be characterized?

  • Methodology :

  • Structural Analysis : Use NMR (¹H and ¹³C) to confirm the tertiary amine structure (δ ~2.2 ppm for N-CH3 groups) and the C16 alkyl chain. Mass spectrometry (MS) can verify the molecular ion peak at m/z 269.5 .
  • Physicochemical Properties : Density (0.801 g/mL at 20°C) and refractive index (1.444) should be measured using calibrated densitometers and refractometers, respectively .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • Personal Protection : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation.
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste.
  • Storage : Store in airtight containers away from oxidizers (e.g., HNO3) to prevent combustion. Classify under UN Transport Category 8 (corrosive liquid) .

Advanced Research Questions

Q. How can this compound be utilized in modifying magnetic nanoparticles for environmental analysis?

  • Methodology : Functionalize Fe3O4 nanoparticles with this compound via covalent bonding (e.g., silane coupling agents). The modified nanoparticles exhibit enhanced affinity for perfluorinated compounds (PFCs) in water samples. Validate performance using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with detection limits as low as 0.1 ng/L .

Q. How can researchers resolve contradictions in reported purity levels of commercial this compound?

  • Methodology : Conduct comparative analysis using multiple techniques:

  • GC-MS to quantify residual solvents or byproducts.
  • Elemental Analysis to verify C/N ratios (theoretical: C 80.22%, H 14.58%, N 5.20%).
  • Cross-reference batch-specific certificates of analysis (CoA) from suppliers and replicate synthesis in-house .

Q. What experimental designs are suitable for studying the interaction of this compound with surfactants in mixed micelle systems?

  • Methodology :

  • Prepare binary surfactant systems (e.g., with sodium dodecyl sulfate) and measure critical micelle concentration (CMC) using surface tensionmetry.
  • Analyze synergism parameters (e.g., β interaction parameter) via Rubingh’s non-ideal solution theory.
  • Use small-angle X-ray scattering (SAXS) to study micelle morphology changes .

Q. How can the environmental impact of this compound be assessed in aquatic ecosystems?

  • Methodology :

  • Biodegradation Studies : Conduct OECD 301F tests to measure 28-day biodegradation rates.
  • Ecotoxicology : Perform acute toxicity assays on Daphnia magna (EC50) and algae (IC50). Note that its oxide derivative (this compound oxide) shows higher aquatic toxicity due to persistent quaternary ammonium residues .

Q. What advanced techniques are used to study the stability of this compound under extreme pH or temperature conditions?

  • Methodology :

  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (onset ~147°C, based on flash point).
  • pH Stability : Monitor structural integrity via FTIR after exposure to acidic (pH 2) or alkaline (pH 12) conditions for 24 hours .

Q. Key Considerations for Experimental Design

  • Purity Control : Always verify commercial samples via GC/NMR due to batch variability .
  • Reaction Optimization : For synthesis, maintain inert atmospheres (N2/Ar) to prevent oxidation .
  • Environmental Compliance : Adhere to OECD guidelines for biodegradation/toxicity testing to ensure regulatory compliance .

Properties

IUPAC Name

N,N-dimethylhexadecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3/h4-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLUVTZJQOJKCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39N
Record name DIMETHYL HEXADECANAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21784
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9026924, DTXSID801022423
Record name N,N-Dimethyl-1-hexadecanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9026924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amines, C16-18-alkyldimethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801022423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dimethyl hexadecanamine appears as a clear yellow colored liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid, Clear yellow liquid with a fishy odor; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name DIMETHYL HEXADECANAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21784
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Hexadecanamine, N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Amines, C12-16-alkyldimethyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Amines, C16-22-alkyldimethyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Dimethylhexadecylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20853
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

112-69-6, 68037-93-4, 68037-96-7, 68439-70-3, 75444-69-8, 68390-97-6
Record name DIMETHYL HEXADECANAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21784
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dimethylhexadecylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl palmitamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amines, C14-18-alkyldimethyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amines, (C16-18 and C18-unsatd. alkyl)dimethyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amines, C12-16-alkyldimethyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068439703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amines, C16-22-alkyldimethyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075444698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylcetylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404177
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethylcetylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8493
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Hexadecanamine, N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Amines, C12-16-alkyldimethyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Amines, C14-18-alkyldimethyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Amines, (C16-18 and C18-unsatd. alkyl)dimethyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Amines, C16-22-alkyldimethyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Dimethyl-1-hexadecanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9026924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amines, C16-18-alkyldimethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801022423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexadecyldimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.634
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Amines, (C16-18 and C18-unsatd. alkyl)dimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.062.000
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Amines, C12-16-alkyldimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.993
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Amines, C14-18-alkyldimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.997
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Amines, C16-22-alkyldimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYL PALMITAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E4QI660PW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexadecyldimethylamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Hexadecyldimethylamine
Reactant of Route 3
Reactant of Route 3
Hexadecyldimethylamine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Hexadecyldimethylamine
Reactant of Route 5
Reactant of Route 5
Hexadecyldimethylamine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Hexadecyldimethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.